2-bromo-N-(3,5-dimethylphenyl)acetamide
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-bromo-N-(3,5-dimethylphenyl)acetamide has been explored in various studies. For instance, the synthesis of 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole involved experimental and theoretical methods, including the use of Gaussian09 software for molecular structure optimization and vibrational frequency analysis . Similarly, N-(2,4-dimethylphenyl)-2,2-dichloroacetamide and N-(3,5-dimethylphenyl)-2,2-dichloroacetamide were synthesized and subjected to extensive spectroscopic investigations, with structural, thermodynamical, and vibrational characteristics determined through ab initio and DFT studies . These studies provide insights into the synthesis processes and the influence of substituents on the acetamide group.
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using various computational methods. The optimized molecular structure and vibrational frequencies of the benzoxazole derivative were investigated, and the stability of the molecule was analyzed using NBO analysis . For the dichloroacetamide derivatives, the most stable conformer was determined by PES scan, and normal coordinate analysis was carried out to understand the fundamental modes of vibration . These analyses contribute to a deeper understanding of the molecular structure and electronic interactions within similar compounds.
Chemical Reactions Analysis
The reactivity of related acetamide compounds has been studied, revealing interesting chemical behaviors. For example, the reaction of 2-Bromo-N,N-dimethyl-2,2-diphenylacetamide with sodium methoxide in 2,2-dimethoxypropane was found to proceed via a radical-anion radical chain mechanism . This provides valuable information on the reactivity of brominated acetamides and the potential for radical-based synthetic pathways.
Physical and Chemical Properties Analysis
The physical and chemical properties of related acetamide compounds have been characterized through various experimental and computational techniques. The first hyperpolarizability of the benzoxazole derivative suggests its suitability for nonlinear optical (NLO) studies, and its broad-spectrum antimicrobial activity was confirmed through microbiological testing . The dichloroacetamide derivatives' computed values for frontier molecular orbitals and intramolecular electronic interactions were in good agreement with experimental data, indicating the reliability of computational methods in predicting physical and chemical properties .
Scientific Research Applications
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Chemical Synthesis
- Application : “2-bromo-N-(3,5-dimethylphenyl)acetamide” is a chemical compound with the CAS Number: 349120-86-1 . It is used in the field of chemical synthesis .
- Method of Application : The specific methods of application or experimental procedures for this compound in chemical synthesis are not provided in the available resources .
- Results or Outcomes : The outcomes of using this compound in chemical synthesis are not specified in the available resources .
-
Pharmacological Activities
- Application : There has been research into the synthesis and pharmacological activities of phenoxy acetamide and its derivatives . While “2-bromo-N-(3,5-dimethylphenyl)acetamide” is not specifically mentioned, it may have similar applications due to its structural similarity.
- Method of Application : The research involved synthesizing a series of phenoxy oxazolines beginning with substituted phenols and chloro acetic acid in the presence of acetone and anhydrous potassium carbonate .
- Results or Outcomes : The outcomes of this research are not specified in the available resources .
Safety And Hazards
properties
IUPAC Name |
2-bromo-N-(3,5-dimethylphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-7-3-8(2)5-9(4-7)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCXOCFROXZADI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CBr)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70392267 | |
Record name | 2-bromo-N-(3,5-dimethylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70392267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(3,5-dimethylphenyl)acetamide | |
CAS RN |
349120-86-1 | |
Record name | 2-bromo-N-(3,5-dimethylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70392267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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